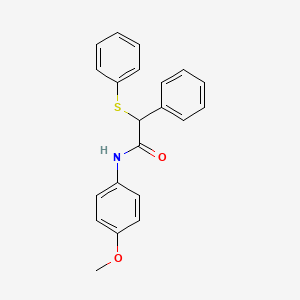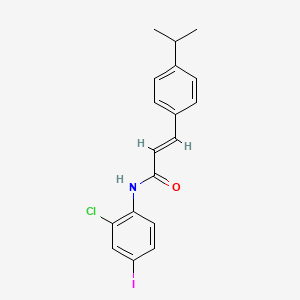![molecular formula C14H22N2O B4940539 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research to study the effects of GABA (gamma-aminobutyric acid) on the central nervous system. Bicuculline is a potent antagonist of GABA-A receptors and is used to block the inhibitory effects of GABA on neuronal activity.
作用机制
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide works by blocking the inhibitory effects of GABA on neuronal activity. GABA is the primary inhibitory neurotransmitter in the central nervous system and regulates the activity of neurons by binding to GABA-A receptors. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide binds to the same site on the GABA-A receptor as GABA but does not activate the receptor. Instead, it blocks the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide has several biochemical and physiological effects on the central nervous system. It increases neuronal excitability by blocking the inhibitory effects of GABA, leading to increased synaptic transmission and neuronal firing. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and arousal.
实验室实验的优点和局限性
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is a potent and selective GABA-A receptor antagonist that is widely used in scientific research. Its main advantage is its ability to selectively block the inhibitory effects of GABA on neuronal activity, allowing researchers to investigate the role of GABA in the central nervous system. However, its use is limited by its toxicity and potential side effects, which can vary depending on the dose and route of administration.
未来方向
There are several future directions for the use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new GABA-A receptor antagonists with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of GABA in the regulation of neuronal plasticity and the potential use of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
合成方法
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is primarily synthesized from the plant Dicentra cucullaria, commonly known as the Dutchman's breeches. The plant contains the alkaloid protoberberine, which is used as a starting material for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide. The synthesis involves several steps, including the conversion of protoberberine to tetrahydroprotoberberine and subsequent cyclization to form the 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide molecule.
科学研究应用
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is widely used in scientific research to study the effects of GABA-A receptor antagonists on the central nervous system. It is used to investigate the role of GABA in the regulation of neuronal activity and the mechanisms underlying various neurological disorders such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-14(17)11-3-5-16(6-4-11)9-13-8-10-1-2-12(13)7-10/h1-2,10-13H,3-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMPAAVOYMDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)

![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)
![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)


![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4940562.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)